molecular formula C5H5Cl2N3O B151436 (3-Amino-5,6-dichloropyrazin-2-yl)methanol CAS No. 95037-20-0

(3-Amino-5,6-dichloropyrazin-2-yl)methanol

Cat. No.: B151436
CAS No.: 95037-20-0
M. Wt: 194.02 g/mol
InChI Key: YEAWRINAFYJGND-UHFFFAOYSA-N
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Description

(3-Amino-5,6-dichloropyrazin-2-yl)methanol is a heterocyclic compound with the molecular formula C5H5Cl2N3O. It is characterized by the presence of an amino group, two chlorine atoms, and a hydroxymethyl group attached to a pyrazine ring.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5,6-dichloropyrazin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(3-Amino-5,6-dichloropyrazin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-5,6-dichloropyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorine atoms may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-5-chloropyrazin-2-yl)methanol: Similar structure but with one less chlorine atom.

    (3-Amino-6-chloropyrazin-2-yl)methanol: Similar structure but with the chlorine atom in a different position.

    (3-Amino-5,6-dichloropyrazine): Lacks the hydroxymethyl group.

Uniqueness

(3-Amino-5,6-dichloropyrazin-2-yl)methanol is unique due to the presence of both chlorine atoms and the hydroxymethyl group on the pyrazine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

(3-amino-5,6-dichloropyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h11H,1H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAWRINAFYJGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(C(=N1)Cl)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538498
Record name (3-Amino-5,6-dichloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95037-20-0
Record name (3-Amino-5,6-dichloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 70 ml of dry tetrahydrofuran there was added 2-amino-5,6-dichloro-3-(methoxycarbonyl)pyrazine (8.8 g; 0.04 M), potassium borohydride (2.7 g; 0.05 M), and lithium chloride (2.1 g; 0.05 M), and the mixture was stirred at room temperature overnight (17 hours). The reaction mixture was then diluted with about 200 ml of water and chilled, after which the product crystallized, was filtered and dried (5.3 g).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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